Xylene cyanole FF
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Overview
Description
Xylene cyanole FF, also known as Acid Blue 147, is a synthetic dye commonly used in molecular biology. It is often employed as a tracking dye during agarose or polyacrylamide gel electrophoresis to monitor the progress of nucleic acids through the gel. The compound has a slight negative charge, which allows it to migrate in the same direction as DNA .
Mechanism of Action
Target of Action
Xylene Cyanol FF primarily targets nucleic acids . It acts as a nucleic acid stain, allowing for the visualization of these molecules during certain laboratory procedures .
Mode of Action
Xylene Cyanol FF interacts with its targets (nucleic acids) by binding to them and providing a visual marker during electrophoresis . It has a slight negative charge, which allows it to migrate in the same direction as DNA during gel electrophoresis . This enables scientists to monitor the progress of molecules moving through the gel .
Biochemical Pathways
The primary biochemical pathway affected by Xylene Cyanol FF is the process of gel electrophoresis Instead, it is used as a tool to help visualize and track the movement of nucleic acids during electrophoresis .
Result of Action
The primary result of Xylene Cyanol FF’s action is the visualization of nucleic acids during gel electrophoresis . By migrating with the DNA molecules, it allows scientists to track the progress of the electrophoresis run .
Action Environment
The efficacy and stability of Xylene Cyanol FF are influenced by the composition of the gel used in electrophoresis . The rate of migration of Xylene Cyanol FF can vary with the gel composition . It is typically used in a laboratory setting under controlled conditions, and it is stored at room temperature .
Biochemical Analysis
Biochemical Properties
Xylene Cyanole FF has a slight negative charge and will migrate in the same direction as DNA, allowing scientists to monitor the progress of molecules moving through the gel . The rate of migration varies with gel composition . There is no specific information available about the enzymes, proteins, and other biomolecules it interacts with.
Cellular Effects
Its primary use is as a tracking dye in gel electrophoresis, and it is not typically used to influence cell function, cell signaling pathways, gene expression, or cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound is used as a tracking dye during agarose or polyacrylamide gel electrophoresis . The tracking dye typically migrates with the DNA molecules around 5kb . There is no specific information available about the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
There is no available information on the effects of this compound at different dosages in animal models, as it is not typically used in this context .
Transport and Distribution
There is no specific information available about how this compound is transported and distributed within cells and tissues .
Subcellular Localization
This compound does not have a known subcellular localization, as it is primarily used as a tracking dye in gel electrophoresis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Xylene cyanole FF is synthesized through a series of chemical reactions involving aromatic compoundsThe final product is obtained through a series of purification steps to ensure high purity and dye content .
Industrial Production Methods: In industrial settings, this compound is produced in large quantities using automated processes. The production involves the use of high-pressure reactors and continuous flow systems to ensure consistent quality and yield. The dye is then crystallized, dried, and packaged for distribution .
Chemical Reactions Analysis
Types of Reactions: Xylene cyanole FF can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different sulfonated derivatives.
Reduction: Reduction reactions can lead to the formation of leuco forms of the dye.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and zinc dust are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like sulfuric acid and nitric acid.
Major Products Formed:
Oxidation: Sulfonated derivatives with varying degrees of oxidation.
Reduction: Leuco forms of this compound.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Xylene cyanole FF has a wide range of applications in scientific research:
Chemistry: Used as a tracking dye in gel electrophoresis to monitor the migration of nucleic acids.
Biology: Employed in DNA sequencing and RNA loading dyes.
Medicine: Utilized in diagnostic assays and as a histological stain.
Industry: Applied in the manufacturing of diagnostic kits and as a color marker in various assays
Comparison with Similar Compounds
Bromophenol Blue: Another tracking dye used in gel electrophoresis.
Orange G: Used as a tracking dye and in histological staining.
Methylene Blue: Employed in various staining techniques and as a redox indicator
Uniqueness of Xylene Cyanole FF: this compound is unique due to its specific migration rate in gel electrophoresis, which allows it to co-migrate with DNA fragments of approximately 4000 base pairs in a 1% agarose gel. This property makes it particularly useful for monitoring the progress of larger DNA fragments .
Properties
CAS No. |
2650-17-1 |
---|---|
Molecular Formula |
C25H27N2NaO6S2 |
Molecular Weight |
538.6 g/mol |
IUPAC Name |
sodium;4-[(E)-[4-(ethylamino)-3-methylphenyl]-(4-ethylimino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-3-sulfobenzenesulfonate |
InChI |
InChI=1S/C25H28N2O6S2.Na/c1-5-26-22-11-7-18(13-16(22)3)25(19-8-12-23(27-6-2)17(4)14-19)21-10-9-20(34(28,29)30)15-24(21)35(31,32)33;/h7-15,26H,5-6H2,1-4H3,(H,28,29,30)(H,31,32,33);/q;+1/p-1/b25-19+,27-23?; |
InChI Key |
VVLFAAMTGMGYBS-LZMHHRBESA-M |
SMILES |
CCNC1=C(C=C(C=C1)C(=C2C=CC(=NCC)C(=C2)C)C3=C(C=C(C=C3)S(=O)(=O)[O-])S(=O)(=O)O)C.[Na+] |
Isomeric SMILES |
CCNC1=C(C=C(C=C1)/C(=C\2/C=CC(=NCC)C(=C2)C)/C3=C(C=C(C=C3)S(=O)(=O)[O-])S(=O)(=O)O)C.[Na+] |
Canonical SMILES |
CCNC1=C(C=C(C=C1)C(=C2C=CC(=NCC)C(=C2)C)C3=C(C=C(C=C3)S(=O)(=O)[O-])S(=O)(=O)O)C.[Na+] |
Key on ui other cas no. |
152444-16-1 |
Pictograms |
Irritant |
Origin of Product |
United States |
Q1: What is the molecular formula and weight of Xylene Cyanol FF?
A: The molecular formula of Xylene Cyanol FF is C25H27N2NaO7S2, and its molecular weight is 538.6 g/mol. []
Q2: What are the spectroscopic properties of Xylene Cyanol FF?
A: Xylene Cyanol FF exhibits absorbance maxima (λmax) at various wavelengths depending on the specific application. In several studies, it was measured at 610 nm, 612 nm, and 619 nm. [, , ] The specific absorbance maximum can vary slightly depending on factors like pH and solvent.
Q3: How does Xylene Cyanol FF behave as a pH indicator?
A: Xylene Cyanol FF can act as a redox indicator, changing color depending on the redox potential of the solution. [] For instance, it has been used as an indicator in titrations with cerium(IV) perchlorate, exhibiting distinct color changes at different oxidation states. []
Q4: How is Xylene Cyanol FF employed in spectrophotometric determinations?
A4: Xylene Cyanol FF is frequently used as a chromogenic reagent in spectrophotometric determinations. This involves the oxidation of Xylene Cyanol FF's colorless leuco form to its blue form by an analyte. The intensity of the blue color, measured spectrophotometrically, is directly proportional to the analyte concentration. This principle has been applied in determining various analytes, including:
- Iodate: In a study, Xylene Cyanol FF facilitated the determination of iodate in table salt and seawater. Iodate oxidized the leuco form of Xylene Cyanol FF, and the resulting blue color intensity allowed for iodate quantification. []
- Nitrite: Xylene Cyanol FF, in conjunction with potassium bromate, was used to determine trace nitrite levels. [] The nitrite catalyzed the oxidation of Xylene Cyanol FF, enabling nitrite quantification through spectrophotometry.
- Methionine: A method for determining methionine in pharmaceuticals employed Xylene Cyanol FF. [] Methionine's oxidation led to the formation of the blue Xylene Cyanol FF, allowing for its spectrophotometric quantification.
- Various Drugs: Xylene Cyanol FF has been successfully used for the spectrophotometric determination of various drugs, including pefloxacin, lamotrigine, and frusemide, by reacting with excess oxidizing agents and measuring the absorbance of the remaining Xylene Cyanol FF. [, , ]
Q5: How does Xylene Cyanol FF contribute to catalytic spectrophotometric methods?
A5: Xylene Cyanol FF serves as an indicator in catalytic kinetic spectrophotometric methods for determining trace amounts of metals. This relies on the metal's ability to catalyze the oxidation of Xylene Cyanol FF by an oxidant. The rate of Xylene Cyanol FF oxidation, measured spectrophotometrically, is proportional to the metal concentration. This principle has been applied in determining various metals, including:
- Iron: In acidic media, trace iron catalyzes Xylene Cyanol FF oxidation by hydrogen peroxide and potassium periodate. [] This catalytic effect allows for the sensitive detection and quantification of trace iron.
- Aluminum: Similar to iron, trace aluminum also exhibits a catalytic effect on the oxidation of Xylene Cyanol FF, enabling its determination in environmental water samples. []
- Other Metals: This method has been successfully applied to other metals like cobalt, ruthenium, and manganese, highlighting the versatility of Xylene Cyanol FF in catalytic spectrophotometric analyses. [, , ]
Q6: Can you elaborate on the use of Xylene Cyanol FF in agarose gel electrophoresis?
A6: Xylene Cyanol FF is a common component of loading buffers used in agarose gel electrophoresis. Its role is twofold:
- Tracking Dye: It acts as a visual tracking dye due to its inherent blue color. As the DNA migrates through the gel, the Xylene Cyanol FF dye migrates alongside it, providing a visual estimate of DNA fragment migration. []
- Density Agent: Xylene Cyanol FF increases the density of the DNA sample, ensuring that it sinks into the wells of the agarose gel during loading. []
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